
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule. For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .
Chemical Reactions Analysis
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X can be oxygen, nitrogen, or sulfur . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used to study the effects of difluoromethyl groups on molecular properties and reactivity. In biology and medicine, compounds containing difluoromethyl groups are of interest due to their potential pharmaceutical relevance. For example, the presence of the CF2 group can induce conformational changes and modulate the acidity of neighboring groups, which can be beneficial in drug design . Additionally, difluoromethylation has been applied to large biomolecules such as proteins, further expanding its applications in biochemistry .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid involves the interaction of its difluoromethyl group with various molecular targets. The difluoromethyl group can form strong bonds with carbon, oxygen, nitrogen, and sulfur atoms, which can influence the compound’s reactivity and stability . These interactions can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid can be compared with other compounds containing difluoromethyl or trifluoromethyl groups. Similar compounds include those with trifluoromethyl groups, which are also known for their unique chemical properties and applications in pharmaceuticals . the difluoromethyl group in this compound provides distinct advantages in terms of reactivity and stability, making it a unique and valuable compound in scientific research.
Properties
IUPAC Name |
5-(difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-2-3(6(10)11)4(5(7)8)12-9-2/h5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOBRVCMIZRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)
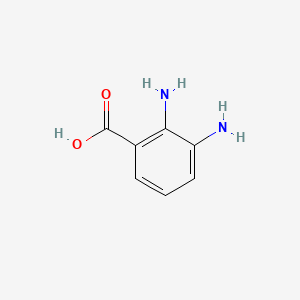

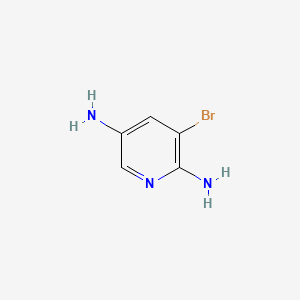
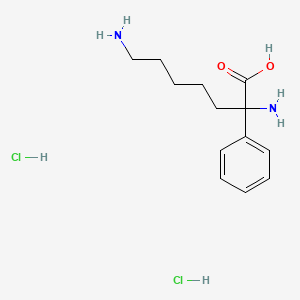
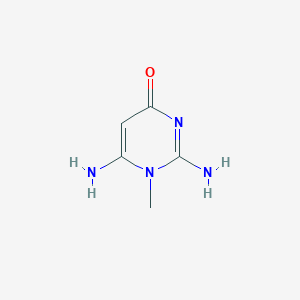
![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)
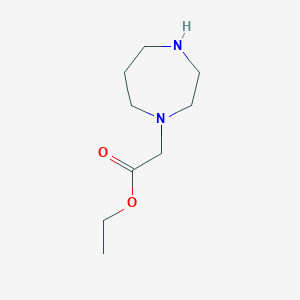
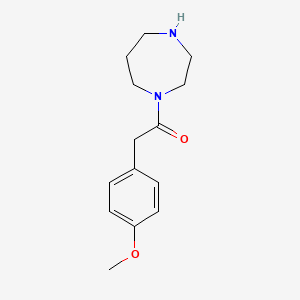
![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)
